1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole

Description

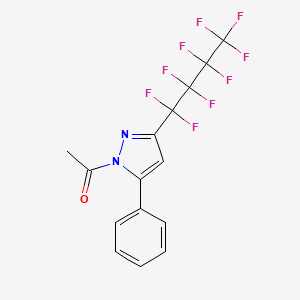

1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole is a fluorinated pyrazole derivative characterized by a nonafluorobutyl (-C₄F₉) group at position 3(5), a phenyl group at position 5(3), and an acetyl (-COCH₃) substituent on the pyrazole nitrogen. Fluorinated pyrazoles are of significant interest in agrochemical, pharmaceutical, and materials science research due to their resistance to metabolic degradation and ability to modulate electronic environments in molecular interactions .

Properties

IUPAC Name |

1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenylpyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F9N2O/c1-8(27)26-10(9-5-3-2-4-6-9)7-11(25-26)12(16,17)13(18,19)14(20,21)15(22,23)24/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYJYZHJRXKGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F9N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 1-acetyl-3(5)-nonafluorobutyl-5(3)-phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under controlled temperature conditions to ensure the formation of the desired pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and cellular processes. Its fluorinated group enhances its stability and bioavailability.

Medicine: The compound has potential applications in drug discovery and development. Its unique properties make it a candidate for the design of new therapeutic agents targeting specific diseases.

Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, materials, and coatings. Its fluorinated group imparts desirable properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the nonafluorobutyl group enhances its binding affinity and specificity, allowing for targeted interactions with specific molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of 1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole with structurally related pyrazole derivatives:

Key Observations:

- Fluorinated Chain Length: Shorter chains (e.g., heptafluoropropyl) reduce molecular weight and may enhance solubility compared to nonafluorobutyl or perfluorooctyl derivatives.

- Nitro Group : The presence of a nitro group (CAS 247185-63-3) increases electrophilicity, making it reactive in substitution or reduction reactions .

- Heterocyclic Modifications : Thiazole-containing derivatives (e.g., CAS 318255-97-9) exhibit diversified bioactivity due to additional π-π stacking or hydrogen-bonding capabilities .

Insecticidal Activity:

- Polyhalogenated phenylpyrazoles (e.g., N-(2-chloro-4-fluoro-phenyl)pyrazole) demonstrate superior insecticidal activity compared to non-halogenated analogs, with mortality rates >60% in trials .

- The nonafluorobutyl group in the target compound may enhance lipid membrane penetration, improving bioavailability against pests .

Protein Aggregation Inhibition:

Biological Activity

1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole is a synthetic compound that belongs to the pyrazole class of chemicals. Its unique structure, characterized by a pyrazole ring substituted with an acetyl group and a nonafluorobutyl chain, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential mechanisms of action, and relevant studies.

- Molecular Formula : C15H9F9N2O

- Molecular Weight : Approximately 404.23 g/mol

- Density : Not available

- Boiling Point : Not available

The presence of the nonafluorobutyl group enhances the compound's hydrophobicity and chemical stability, which may influence its interactions with biological systems.

Potential Applications

Research indicates that compounds like this compound could have applications in:

- Drug Development : Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals.

- Biological Research : Understanding its effects on cellular processes could provide insights into disease mechanisms and therapeutic targets.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the unique biological activity of this compound. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Acetyl-3-nonafluorobutyl-5-phenylpyrazole | C15H9F9N2O | Shorter fluorinated chain; less hydrophobic |

| 1-Acetyl-3(perfluorobutyl)-5(phenyl)pyrazole | C17H13F9N2O | Contains perfluorobutyl instead of perfluorononyl |

| 1-Acetyl-4-(trifluoromethyl)phenylpyrazole | C13H10F3N2O | Different substitution pattern on the phenyl ring |

This comparison highlights how the unique combination of a long perfluorinated chain and an acetyl group may enhance its applications due to specific physicochemical properties.

Pharmacokinetics and Toxicity Studies

While specific pharmacokinetic studies on this compound are lacking, understanding the behavior of similar compounds can provide insights into its potential toxicity and efficacy. Investigations into absorption, distribution, metabolism, and excretion (ADME) are crucial for evaluating its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.